Cas no 38966-21-1 (Aphidicolin)

Aphidicolin 化学的及び物理的性質
名前と識別子
-
- (+)-Aphidicolin
- (+)-Aphidicolin (NSC234714, BRN4689958, ICI69653 )
- ALLOPHYCOCYANIN
- Aphidicolin
- 9-dimethanol,tetradecahydro-3,9-11a-methano-11ah-cyclohepta(a)naphthalene-4
- APC
- Apchidicolin
- Aphidicholin
- Aphidicolin from Nigrospora sphaerica
- aphidocolin
- ICI 69653
- NSC 234714
- NSC234714
- MLS000069677
- 192TJ6PP19
- SMR000058538
- 8,11
- Opera_ID_1321
- HMS3402H20
- (+/-)-Aphidicolin
- KBio2_002726
- 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R,10S,12R,13R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol(Aphidicolin)
- KBio3_000316
- CBiol_001873
- 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R,10S,12R,13R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol (Aphidicolin)
- (1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-Tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-8,11a-methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol
- 2ZE
- 9,15-CYCLO-C,18-DINOR-14,15-SECOANDROSTANE-4,17-DIMETHANOL, 3,17-DIHYDROXY-4-METHYL-, (3.ALPHA.,4.ALPHA.,5.ALPHA.,17.ALPHA.)-
- BSPBio_001438
- SCHEMBL183956
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthale
- AKOS027470273
- Aphidicolin - CAS 38966-21-1
- SMP1_000025
- Bio1_000648
- ACon0_000080
- HMS1361H20
- HY-N6733
- CCG-208640
- 6B3F8QW8TU
- Bio1_001137
- 69926-98-3
- Rel-(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
- UNII-6B3F8QW8TU
- MFCD00083214
- Aphidicolin from Nigrospora sphaerica, >=98% (HPLC), powder
- HB3690
- CCRIS 1783
- Bio2_000158
- HMS1791H20
- 9,15-Cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol, 3,17-dihydroxy-4-methyl-, (3alpha,4alpha,5alpha,17alpha)-
- KBio2_005294
- 8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3S,4R,4aR,6aS,8R,9R,11aS,11bS)-
- AT25347
- 8,11a-Methano-11ah-cyclohepta(a)naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-rel-
- ACon1_000511
- 4B15B386-8738-48FE-80DB-5BA3406098DD
- Bio2_000638
- Aphidicolin, analytical standard
- 8,11a-Methano-11aH-cyclohepta(a)naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R-(3-alpha,4-alpha,4a-alpha,6a-beta,8-beta,9-beta,11a-beta,11b-beta))-
- APHIDICOLIN [MI]
- NCGC00023142-05
- Aphidicolin, (+/-)-
- 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
- KBioGR_000158
- NSC-234714
- 38966-21-1
- DTXSID5036711
- 8,11A-METHANO-11AH-CYCLOHEPTA(A)NAPHTHALENE-4,9-DIMETHANOL, TETRADECAHYDRO-3,9-DIHYDROXY-4,11B-DIMETHYL-, (3R,4R,4AR,6AS,8R,9R,11AS,11BS)-
- Q27453425
- bis(hydroxymethyl)-dimethyl-[?]diol
- NCGC00023142-04
- CHEBI:2766
- UNII-192TJ6PP19
- CS-0033151
- NCGC00023142-06
- BA162709
- KBio2_000158
- (1S,2S,5R,6R,7R,10S,12R,13R)-6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.0[1,10].0[2,7]]hexadecane-5,13-diol
- Bio1_000159
- BDBM50090910
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
- HMS1989H20
- ICI-69653
- (3alpha,4alpha,5alpha,17alpha)-3,17-dihydroxy-4-methyl-9,15-cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol
- KBioSS_000158
- CHEMBL29711
- BCBcMAP01_000163
- ne-3,9-diol
- IDI1_033908
- 3alpha,16,17,18-tetrahydroxyaphidicolone
- C20H34O4
- BRN 4689958
- KBio3_000315
- cid_457964
- A-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
- MEGxm0_000277
- NCGC00023142-03
- DTXSID80860563
- FT-0622444
- 6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
- 8,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R-(3.alpha., 4.alpha.,4a.alpha.,6a.beta.,8.beta.,9.beta.,11a.beta.,11b.beta.))-
- AS-75222
- AKOS030242058
- (3-alpha,4-alpha,5-alpha,17-alpha)-3,17-Dihydroxy-4-methyl-9,15-cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol
- NS00011827
- 6,13-BIS(HYDROXYMETHYL)-2,6-DIMETHYLTETRACYCLO[10.3.1.0(1),(1)?.0(2),?]HEXADECANE-5,13-DIOL
- CHEMBL2006768
- 4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
- MLSMR
- Aphidicolane-3alpha,16,17,18-tetraol
- BRD-K85140930-001-12-7
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthale ne-3,9-diol
- DA-59422
- NOFOAYPPHIUXJR-APNQCZIXSA-N
-
- MDL: MFCD00083214
- インチ: 1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1
- InChIKey: NOFOAYPPHIUXJR-APNQCZIXSA-N
- ほほえんだ: O([H])[C@]1(C([H])([H])O[H])C([H])([H])C([H])([H])[C@]23C([H])([H])[C@@]1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])[C@@]1([H])[C@](C([H])([H])[H])(C([H])([H])O[H])[C@@]([H])(C([H])([H])C([H])([H])[C@]31C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 338.24600
- どういたいしつりょう: 338.24571
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 80.9
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色結晶
- 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 227-233 ºC (ethyl acetate )
- ふってん: 394.61°C (rough estimate)
- フラッシュポイント: 87℃
- 屈折率: 1.4434 (estimate)
- ようかいど: Insuluble (4.7E-3 g/L) (25 ºC),
- すいようせい: Soluble in DMSO or methanol. Insoluble in water. Store solutions at -20°
- PSA: 80.92000
- LogP: 2.08580
- マーカー: 13,734
- ようかいせい: まだ確定していません。
- ひせんこうど: D27 +12° (c = 1 in methanol)
- かんど: 光に敏感
Aphidicolin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- セキュリティの説明: S22-S24
- 福カードFコード:10-21
- RTECS番号:PB9185000
- ちょぞうじょうけん:2-8°C
Aphidicolin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 190303-5MG |
Aphidicolin, 98%, from Nigrospora oryzae |
38966-21-1 | 98% | 5MG |
¥ 4388 | 2022-04-26 | |
BioAustralis | BIA-A1217-1 mg |
Aphidicolin |
38966-21-1 | >95%byHPLC | 1mg |
$146.00 | 2023-08-11 | |
eNovation Chemicals LLC | D964165-0.001g |
8,11-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)- |
38966-21-1 | 98% | 0.001g |
$290 | 2023-09-02 | |
eNovation Chemicals LLC | D964165-0.005g |
8,11-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)- |
38966-21-1 | 98% | 0.005g |
$785 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85670-1mg |
APHIDICOLIN |
38966-21-1 | 98% | 1mg |
¥1117.0 | 2021-09-10 | |
Apollo Scientific | BIA4316-1mg |
Aphidicolin from Nigrospora sphaerica |
38966-21-1 | 1mg |
£72.00 | 2025-02-19 | ||
Apollo Scientific | BIA4316-5mg |
Aphidicolin from Nigrospora sphaerica |
38966-21-1 | 5mg |
£270.00 | 2025-02-19 | ||
TRC | A726260-10mg |
(+)-Aphidicolin |
38966-21-1 | 10mg |
$ 1697.00 | 2023-04-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5976-25mg |
(+)-Aphidicolin |
38966-21-1 | 98% | 25mg |
¥10024.00 | 2023-09-10 | |
TRC | A726260-5mg |
(+)-Aphidicolin |
38966-21-1 | 5mg |
$ 934.00 | 2023-04-19 |
Aphidicolin 関連文献
-
1. Studies in terpenoid biosynthesis. Part 38. The role of an 16β,17-epoxyaphidicolane in the minor biosynthetic pathway leading to aphidicolinMark J. Ackland,John F. Gordon,James R. Hanson,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1988 2009
-
2. Studies in terpenoid biosynthesis. Part 35. Biosynthetic sequences leading to the diterpenoid aphidicolin in Cephalosporium aphidicolaMark J. Ackland,John F. Gordon,James R. Hanson,Boon Leng Yeoh,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1988 1477
-
3. Studies in terpenoid biosynthesis. Part 30. The acetate and mevalonate labelling patterns of the diterpenoid, aphidicolinMark J. Ackland,James R. Hanson,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1984 2751
-
4. Aphidicolin synthetic studies: a stereocontrolled end gameCarmelo J. Rizzo,Amos B. Smith J. Chem. Soc. Perkin Trans. 1 1991 969
-
5. Oxidation of aphidicolin and its conversion into 19-noraphidicolan-16β-olJohn F. Gordon,James R. Hanson,Andrew G. Jarvis,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1992 3019
-
6. Studies in terpenoid biosynthesis. Part 32. The incorporation of aphidicolan-16-ene and aphidicolon-16β-ol into the diterpenoid aphidicolin by the fungus Cephalosporium aphidicolaMark J. Ackland,James R. Hanson,Boon Leng Yeoh,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1985 2705
-
7. Studies in terpenoid biosynthesis. Part 39. The stereochemistry of the relationship between substrate and oxidant in the hydroxylation of aphidicolin at C-18 by Cephalosporium aphidicolaJames R. Hanson,Peter B. Hitchcock,Andrew G. Jarvis,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1992 2079
-
8. Active site mapping in a methyl group hydroxylation in aphidicolin biosynthesisJohn F. Gordon,James R. Hanson,Arnold H. Ratcliffe J. Chem. Soc. Chem. Commun. 1988 6
-
9. The structure and absolute configuration of the antibiotic aphidicolin: a tetracyclic diterpenoid containing a new ring systemWilliam Dalziel,Barrie Hesp,Karen M. Stevenson,John A. J. Jarvis J. Chem. Soc. Perkin Trans. 1 1973 2841
-
10. X-Ray crystallographic determination of the structure of the antibiotic aphidicolin: a tetracyclic diterpenoid containing a new ring systemK. M. Brundret,W. Dalziel,B. Hesp,J. A. J. Jarvis,S. Neidle J. Chem. Soc. Chem. Commun. 1972 1027
Aphidicolinに関する追加情報
Introduction to Aphidicolin (CAS No. 38966-21-1)
Aphidicolin, a naturally occurring antibiotic and nucleoside analog, is chemically designated as 9-[(2-hydroxy-5-methyl-4H-pyrimidinyl)methyl]-6-(4-hydroxymethyl-2-methoxyphenyl)-9H-purin-2-one. This compound is identified by its unique chemical structure and has garnered significant attention in the field of chemotherapy and biomedical research due to its potent biological activities. With a CAS number of 38966-21-1, Aphidicolin is widely recognized for its role as an antiviral agent and its potential applications in the development of novel therapeutic strategies.
The discovery of Aphidicolin dates back to the mid-20th century when it was first isolated from the culture broth of *Streptomyces hygroscopicus*. Since then, extensive research has been conducted to elucidate its mechanism of action, chemical properties, and pharmacological effects. The compound belongs to the class of nucleoside analogs, which are synthetic or modified nucleoside derivatives that mimic the natural nucleosides involved in DNA and RNA synthesis. This structural similarity allows Aphidicolin to interfere with vital cellular processes, particularly those related to viral replication and cell division.
One of the most notable characteristics of Aphidicolin is its high affinity for inhibiting the enzyme DNA polymerase I. This enzyme is crucial for DNA replication in both prokaryotic and eukaryotic cells. By binding to DNA polymerase I, Aphidicolin effectively blocks the elongation of DNA strands, thereby preventing viral replication and cell proliferation. This mechanism has made it a valuable compound in the development of antiviral drugs, particularly against viruses that rely heavily on DNA polymerase for their life cycle.
Recent advancements in drug discovery and molecular biology have further highlighted the potential of Aphidicolin in addressing various therapeutic challenges. Studies have demonstrated its efficacy against a range of viruses, including herpesviruses and papillomaviruses. Moreover, research has explored its applications in treating certain types of cancer by inhibiting tumor cell proliferation. The compound's ability to selectively target rapidly dividing cells makes it a promising candidate for chemotherapy regimens.
In addition to its antiviral and anticancer properties, Aphidicolin has also been investigated for its potential role in regulating cellular processes such as apoptosis and autophagy. These processes are critical for maintaining cellular homeostasis and have been implicated in various diseases, including neurodegenerative disorders. Emerging research suggests that Aphidicolin may modulate these pathways, offering new insights into potential therapeutic interventions.
The chemical structure of Aphidicolin plays a pivotal role in determining its biological activity. Its unique arrangement of hydroxymethyl and methoxy groups contributes to its ability to interact with biological targets such as DNA polymerase I and other enzymes involved in nucleic acid metabolism. This structural complexity has also been leveraged in designing derivatives with enhanced pharmacological properties. For instance, modifications to the purine ring or the pyrimidine moiety have led to compounds with improved solubility, bioavailability, and reduced toxicity.
From a synthetic chemistry perspective, Aphidicolin serves as an excellent scaffold for developing novel therapeutic agents. The availability of synthetic routes allows researchers to modify various functional groups while retaining the core structure responsible for biological activity. This flexibility has enabled the creation of a library of derivatives with tailored properties, facilitating high-throughput screening for new drug candidates.
The pharmacokinetic profile of Aphidicolin is another critical aspect that influences its clinical applicability. Studies have shown that it exhibits moderate oral bioavailability but may require parenteral administration for optimal therapeutic effects. Understanding these pharmacokinetic parameters is essential for designing effective dosing regimens and minimizing potential side effects.
In conclusion, Aphidicolin (CAS No. 38966-21-1) is a multifaceted compound with significant implications in antiviral therapy, cancer research, and broader biomedical applications. Its unique chemical structure, potent biological activities, and well-documented mechanisms make it a cornerstone in the development of novel therapeutic strategies. As research continues to uncover new aspects of its pharmacology and potential applications, Aphidicolin remains a subject of intense interest among scientists and clinicians alike.
38966-21-1 (Aphidicolin) 関連製品
- 18368-91-7(2-ETHYLFENCHOL)
- 77-53-2(Cedrol)
- 1253-84-5(Cholestane-3,5,6-triol,(3b,5a,6b)-)
- 174092-82-1(2,3-Dihydro-6-isocyano-1,4-benzodioxine)
- 1375108-41-0(7-bromo-3-methyl-quinoline)
- 2308390-79-4(1-(4-Cyclopropyl-1,4-diazepan-1-yl)prop-2-en-1-one)
- 49769-28-0(6-HEPTYNOIC ACID, 7-PHENYL-)
- 1443983-87-6((3R)-3-(fluoromethyl)pyrrolidine hydrochloride)
- 107946-93-0(2-(benzylamino)-5-nitrobenzenecarboxylic acid)
- 88976-11-8(3,4'-Bipyridine, 6-chloro-2-methyl-)
